molecular formula C10H15N3O2 B11956643 4-(P-Anisyl)-1,1-dimethylsemicarbazide CAS No. 19088-27-8

4-(P-Anisyl)-1,1-dimethylsemicarbazide

Katalognummer: B11956643
CAS-Nummer: 19088-27-8
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: JFZIRCYNGYZAJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(P-Anisyl)-1,1-dimethylsemicarbazide is an organic compound characterized by the presence of an anisyl group attached to a semicarbazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(P-Anisyl)-1,1-dimethylsemicarbazide typically involves the reaction of p-anisidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{p-Anisidine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(P-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The anisyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anisyl oxides, while substitution reactions can produce a variety of anisyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(P-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(P-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzyl alcohol: Shares the anisyl group but differs in the functional group attached to the benzene ring.

    4-Anisaldehyde: Contains an anisyl group with an aldehyde functional group.

    P-Anisic acid: Anisyl group with a carboxylic acid functional group.

Uniqueness

4-(P-Anisyl)-1,1-dimethylsemicarbazide is unique due to the presence of both the anisyl group and the semicarbazide moiety

Eigenschaften

CAS-Nummer

19088-27-8

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

1-(dimethylamino)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H2,11,12,14)

InChI-Schlüssel

JFZIRCYNGYZAJH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)NC(=O)NC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.